2'-Amino-2'-deoxy-5-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-5-methylcytidine: is a purine nucleoside analogue with a molecular formula of C₁₀H₁₆N₄O₄ and a molecular weight of 256.26 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxy-5-methylcytidine typically involves the modification of cytidine derivatives.
Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxy-5-methylcytidine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and medical applications .
Chemical Reactions Analysis
Types of Reactions: 2’-Amino-2’-deoxy-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the methyl group, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at the 2’ or 5 positions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines or thiols) under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted cytidine analogues .
Scientific Research Applications
2’-Amino-2’-deoxy-5-methylcytidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxy-5-methylcytidine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the induction of apoptosis in cancer cells . The compound targets DNA polymerases and other enzymes involved in DNA replication, disrupting the normal cellular processes and leading to cell death .
Comparison with Similar Compounds
2’-Deoxy-5-methylcytidine: Another nucleoside analogue with similar properties but lacking the amino group at the 2’ position.
2’-Deoxy-2’,2’-difluorocytidine (Gemcitabine): A well-known nucleoside analogue used in cancer treatment, with fluorine atoms at the 2’ position.
Uniqueness: 2’-Amino-2’-deoxy-5-methylcytidine is unique due to the presence of both the amino group at the 2’ position and the methyl group at the 5 position. This combination of functional groups enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3,11H2,1H3,(H2,12,13,17) |
InChI Key |
QXOJXEANLQPLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.